3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) is a synthetically derived compound classified as a potential anti-ulcer agent. [ [, ] ] It has been investigated for its potential therapeutic application in treating both gastric and duodenal ulcers. [ [, ] ] DQ-2511 exhibits a multi-faceted mechanism of action, targeting both aggressive and defensive factors involved in ulcer formation. [ [] ]
The synthesis of DQ-2511 involves several steps, starting with 2-(3,4-dimethoxyphenyl)ethylamine (4). [ [] ] A series of acyl derivatives of 4 were synthesized and screened for their anti-ulcer activity. [ [] ] Introduction of a carbamoyl group at the 2- or 3-position of the phenylamino moiety yielded compounds with promising antiulcer activity, particularly the 3-substituted benzamide derivative. [ [] ] Further modifications led to the synthesis of DQ-2511 and related compounds with potent antiulcer activity. [ [] ]
DQ-2511 exerts its anti-ulcer activity by affecting both aggressive and defensive factors contributing to ulcer development. [ [] ]
Gastric Acid and Pepsin Secretion: DQ-2511 significantly reduces gastric acid and pepsin output in pylorus-ligated rats. [ [, ] ] It inhibits gastric acid secretion stimulated by 2-deoxy-D-glucose but doesn't affect hyperacidity evoked by carbachol, histamine, or pentagastrin, suggesting a specific mechanism of action. [ [] ]
Gastric Mucosal Blood Flow: DQ-2511 produces a sustained increase in gastric mucosal blood flow, enhancing the defensive capabilities of the gastric mucosa. [ [, ] ] This enhanced blood flow contributes to mucosal protection and ulcer healing. [ [] ]
Other Potential Mechanisms: The papers suggest that DQ-2511 might also influence gastrointestinal motility and exhibit calcium antagonistic properties, but these mechanisms are not fully elucidated. [ [, ] ]
The primary application of DQ-2511 explored in the research is its potential as an anti-ulcer agent. [ [, ] ] Preclinical studies demonstrate its efficacy in preventing various experimentally induced gastric and duodenal ulcers in rats. [ [] ] It exhibits comparable or superior potency to cimetidine, a known H2-receptor antagonist, in most ulcer models. [ [] ] Additionally, DQ-2511 accelerates the healing of chronic gastric ulcers induced by acetic acid in rats. [ [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8